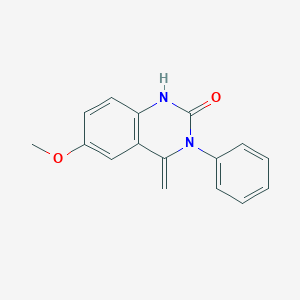![molecular formula C20H22N4O3 B5686324 3-({2-[1-(5-methoxy-2-furoyl)-4-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5686324.png)
3-({2-[1-(5-methoxy-2-furoyl)-4-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-({2-[1-(5-methoxy-2-furoyl)-4-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine is a chemical compound that has been extensively researched for its potential therapeutic applications. It is commonly referred to as "MRS-2179" and is a selective antagonist of the P2Y1 receptor. This receptor is involved in various physiological processes, including platelet aggregation, inflammation, and pain perception.
Applications De Recherche Scientifique
MRS-2179 has been extensively studied for its potential therapeutic applications. It has been shown to inhibit platelet aggregation, making it a potential treatment for thrombotic disorders such as stroke and myocardial infarction. MRS-2179 has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and Crohn's disease. Additionally, MRS-2179 has been shown to have analgesic properties, making it a potential treatment for pain.
Mécanisme D'action
MRS-2179 is a selective antagonist of the P2Y1 receptor. This receptor is activated by adenosine diphosphate (ADP) and plays a crucial role in platelet aggregation. By blocking the P2Y1 receptor, MRS-2179 inhibits platelet aggregation and reduces the risk of thrombotic events. MRS-2179 also inhibits the release of inflammatory mediators such as cytokines, reducing inflammation. Additionally, MRS-2179 has been shown to activate the opioid system, leading to its analgesic properties.
Biochemical and Physiological Effects
MRS-2179 has been shown to have several biochemical and physiological effects. It inhibits platelet aggregation, reduces inflammation, and provides analgesia. MRS-2179 has also been shown to have a neuroprotective effect, reducing neuronal damage in animal models of stroke. Additionally, MRS-2179 has been shown to improve insulin sensitivity and glucose tolerance in animal models of type 2 diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of MRS-2179 is its selectivity for the P2Y1 receptor. This allows for more precise targeting of platelet aggregation and inflammation without affecting other physiological processes. However, one limitation of MRS-2179 is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on MRS-2179. One area of research is the development of more soluble derivatives of MRS-2179 for in vivo administration. Another area of research is the investigation of MRS-2179 in other inflammatory diseases such as multiple sclerosis and psoriasis. Additionally, the potential neuroprotective effects of MRS-2179 warrant further investigation in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Conclusion
MRS-2179 is a chemical compound that has been extensively researched for its potential therapeutic applications. Its selectivity for the P2Y1 receptor makes it a promising treatment for thrombotic disorders, inflammatory diseases, and pain. While there are limitations to its use in lab experiments, the potential benefits of MRS-2179 warrant further investigation in various disease states.
Méthodes De Synthèse
The synthesis of MRS-2179 involves several steps, starting with the reaction of 2-chloro-3-pyridinecarboxaldehyde with 2-(2-aminoethyl)-1H-imidazole. The resulting compound is then reacted with 1-(5-methoxy-2-furoyl)-4-piperidinylamine to yield MRS-2179. The final product is purified using column chromatography and characterized using various spectroscopic techniques.
Propriétés
IUPAC Name |
(5-methoxyfuran-2-yl)-[4-[1-(pyridin-3-ylmethyl)imidazol-2-yl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c1-26-18-5-4-17(27-18)20(25)23-10-6-16(7-11-23)19-22-9-12-24(19)14-15-3-2-8-21-13-15/h2-5,8-9,12-13,16H,6-7,10-11,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFVRPOBQIOLNDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(O1)C(=O)N2CCC(CC2)C3=NC=CN3CC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-({2-[1-(5-methoxy-2-furoyl)-4-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide](/img/structure/B5686245.png)
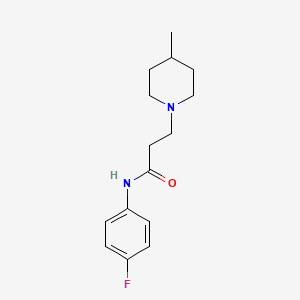
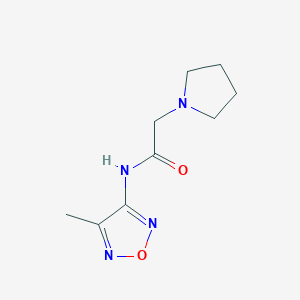
![3-[(1,3-benzodioxol-5-yloxy)methyl]-4-methoxybenzaldehyde thiosemicarbazone](/img/structure/B5686264.png)
![5-[({[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}amino)methyl]-2-thiophenecarboxylic acid](/img/structure/B5686267.png)
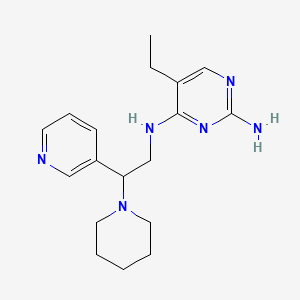
![1-(4-fluorophenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5686286.png)
![(3aR*,9bR*)-2-{[6-(dimethylamino)pyridin-3-yl]methyl}-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5686289.png)
![1-acetyl-4-{4-chloro-2-[(2-ethyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]phenoxy}piperidine](/img/structure/B5686292.png)
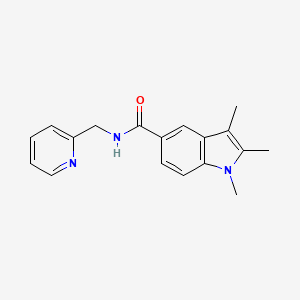
![N-cyclopentyl-5-hydroxy-2-methyl-4-[(4-methyl-1-piperazinyl)methyl]-1-benzofuran-3-carboxamide](/img/structure/B5686312.png)
![2-benzyl-8-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]carbonyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5686314.png)
![2-[5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B5686320.png)
